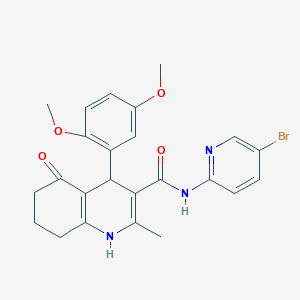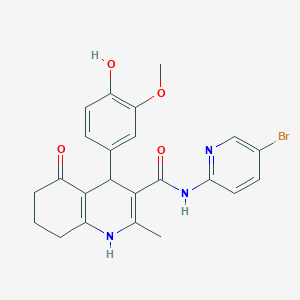![molecular formula C23H19N3OS2 B304298 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is not fully understood. However, studies suggest that it may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile in lab experiments include its potential anti-cancer activity, antioxidant and anti-inflammatory properties, and potential applications in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile. These include further investigations into its mechanism of action, toxicity, and potential applications in various fields. Additionally, studies could be conducted to optimize the synthesis method and explore the potential for modifications to the compound to enhance its activity and selectivity.
Métodos De Síntesis
The synthesis of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile involves the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with 4,5,6-trimethyl-2-pyridinecarboxaldehyde and thionyl chloride. The resulting product is then treated with potassium cyanide to obtain the final compound.
Aplicaciones Científicas De Investigación
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising activity against cancer cells and has been studied as a potential anti-cancer agent. In biochemistry, it has been investigated for its antioxidant and anti-inflammatory properties. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Propiedades
Nombre del producto |
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile |
|---|---|
Fórmula molecular |
C23H19N3OS2 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
4,5,6-trimethyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19N3OS2/c1-14-15(2)17(12-24)23(25-16(14)3)28-13-22(27)26-18-8-4-6-10-20(18)29-21-11-7-5-9-19(21)26/h4-11H,13H2,1-3H3 |
Clave InChI |
JEQULRULRKFPIN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=C1C)C#N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
SMILES canónico |
CC1=C(C(=C(N=C1C)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)










